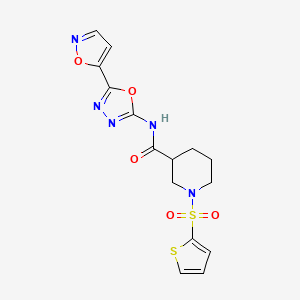
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C15H15N5O5S2 and its molecular weight is 409.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a complex organic compound featuring multiple heterocyclic structures. The presence of isoxazole and oxadiazole moieties, combined with a piperidine derivative containing a sulfonyl group, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Isoxazole Ring | Contributes to the compound's electronic properties and potential interaction with biological targets. |
| Oxadiazole Ring | Known for its pharmacological significance, particularly in antimicrobial and anticancer activities. |
| Piperidine Derivative | Enhances solubility and may influence the compound's ability to cross biological membranes. |
| Sulfonyl Group | Often associated with increased potency and selectivity in biological interactions. |
Antimicrobial Activity
Research indicates that compounds containing isoxazole and oxadiazole rings exhibit notable antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis . The unique combination of functional groups in this compound may enhance its selectivity against bacterial targets.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies on similar derivatives have revealed their ability to inhibit key enzymes involved in cell proliferation and survival pathways. For example, certain oxadiazole derivatives have demonstrated significant activity against cancer cell lines by targeting specific molecular pathways .
Anti-inflammatory Effects
The sulfonamide component of the piperidine derivative suggests potential anti-inflammatory activity. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation . The mechanism likely involves modulation of inflammatory pathways via enzyme inhibition.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may bind to specific enzymes (e.g., COX) inhibiting their activity.
- Receptor Modulation : Interaction with receptors involved in inflammatory and proliferative pathways could lead to altered signaling cascades.
- Cellular Uptake : The piperidine structure may facilitate cellular uptake, enhancing bioavailability and efficacy.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antimicrobial Efficacy : A study demonstrated that oxadiazole derivatives exhibited significant activity against resistant strains of Mycobacterium tuberculosis, suggesting that similar compounds could be effective in treating drug-resistant infections .
- Anticancer Activity : Research on pyrazole derivatives indicated that they could synergistically enhance the effects of conventional chemotherapy agents like doxorubicin in breast cancer cell lines . This suggests that this compound could similarly potentiate existing cancer therapies.
- Inflammation Studies : Compounds derived from piperidine structures have been shown to selectively inhibit COX-II with minimal ulcerogenic effects compared to traditional NSAIDs . This highlights the potential therapeutic benefits of the target compound in managing inflammation without significant side effects.
Propiedades
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O5S2/c21-13(17-15-19-18-14(24-15)11-5-6-16-25-11)10-3-1-7-20(9-10)27(22,23)12-4-2-8-26-12/h2,4-6,8,10H,1,3,7,9H2,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRPWHWJVXNCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NN=C(O3)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














